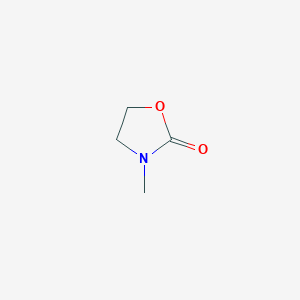

4-Methyl-1,3-oxazolidin-2-one

説明

特性

IUPAC Name |

4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJFEOKPKHIPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Microwave-Assisted Cyclization of Amino Alcohols

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. A notable method involves the cyclization of 2-amino-1-propanol (or analogous methyl-substituted amino alcohols) with diethyl carbonate under basic conditions . The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization.

Key Conditions

-

Catalyst : Sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃)

-

Temperature : 125–135°C

-

Time : 30 minutes (vs. 12–24 hours conventionally)

This method eliminates prolonged heating, reduces side reactions, and enhances reproducibility. For instance, substituting (S)-phenylglycinol with 2-amino-1-propanol directly affords 4-methyl-1,3-oxazolidin-2-one with retained stereochemical integrity .

Continuous Flow Synthesis Using Carbon Dioxide

Continuous flow chemistry offers advantages in scalability and reaction control. A reported protocol utilizes supercritical CO₂ as a carbonyl source, reacting with 2-amino-1-propanol in the presence of a porous polystyrene-divinylbenzene (PS-DVB) catalyst .

Key Conditions

-

Pressure : 10 bar CO₂

-

Temperature : 80°C

-

Flow Rate : 0.05 mL/min (substrate), 5 mL/min (CO₂)

The continuous flow system ensures efficient mass transfer and minimizes solvent use. The PS-DVB catalyst facilitates rapid cyclization, with the methanolic workup yielding high-purity product. This approach is particularly suited for industrial-scale synthesis .

Stereoselective Synthesis from Aziridine Carboxylates

A stereoselective route transforms trans-aziridine-2-carboxylates into this compound via a two-step sequence :

-

Reduction : LiAlH₄ reduces the aziridine carboxylate to a trans-aziridine methanol.

-

Cyclization : Methyl chloroformate induces ring-opening and subsequent cyclization.

Key Conditions

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C (reduction), room temperature (cyclization)

The reaction proceeds via an Sₙ1 mechanism, with computational studies confirming the intermediacy of a planar carbocation. This method achieves complete regioselectivity and is ideal for synthesizing enantiomerically pure derivatives .

Borane-Mediated Reduction and Cyclization

A patent describes the synthesis of oxazolidinones via borane reduction of N-Boc-protected amino acids, followed by cyclization . While optimized for phenyl-substituted analogs, substituting N-Boc-L-alanine enables access to 4-methyl derivatives.

Key Conditions

-

Reductant : Borane-tetrahydrofuran (BH₃-THF)

-

Catalyst : Potassium tert-butoxide (KOtBu)

-

Temperature : 0–25°C (reduction), 40–50°C (cyclization)

This method avoids hazardous reagents like lithium aluminum hydride, aligning with green chemistry principles. The one-pot protocol simplifies purification and scales effectively .

Comparative Analysis of Methodologies

Mechanistic Insights and Challenges

-

Microwave and Flow Methods : Enhanced reaction kinetics under microwave or flow conditions reduce decomposition pathways .

-

Stereoselective Route : The Sₙ1 pathway necessitates precise control of carbocation stability, limiting substrates to those with stabilizing groups (e.g., methyl) .

-

Borane Limitations : Bulky substituents on the amino acid may hinder reduction efficiency, requiring tailored catalysts .

化学反応の分析

Types of Reactions: 4-Methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can yield amino alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and acylated derivatives .

科学的研究の応用

Medicinal Chemistry Applications

Antibacterial Properties

4-Methyl-1,3-oxazolidin-2-one has shown potential as an antibacterial agent due to its structural similarity to linezolid, a well-known antibiotic. Research indicates that it may inhibit bacterial protein synthesis, making it a candidate for further investigation in antimicrobial therapy. Its activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlights its significance in addressing antibiotic resistance issues .

Therapeutic Agent Development

The compound has been explored as a precursor for developing new antibiotics and other therapeutic agents. Its ability to form derivatives with enhanced biological activity makes it valuable in pharmaceutical research . Notably, studies have indicated its potential anti-inflammatory properties, which could expand its therapeutic applications beyond antibacterial uses .

Synthetic Applications

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating various bioactive compounds. Its functional groups allow it to participate in multiple reactions typical for oxazolidinones, facilitating the synthesis of complex molecules . It has been utilized in one-pot multi-component reactions to generate diverse bioactive heterocycles, showcasing its utility in green chemistry practices aimed at reducing hazardous waste .

Case Studies and Research Findings

-

Antibacterial Activity Assessment

A study focused on assessing the antibacterial activity of this compound against several pathogenic strains demonstrated significant inhibitory effects. The compound was tested against both Gram-positive and Gram-negative bacteria, revealing its broad-spectrum potential . -

Synthesis of Derivatives

Research has documented various synthetic routes for producing derivatives of this compound with improved pharmacological profiles. These derivatives have been evaluated for their efficacy against resistant bacterial strains, providing insights into the structure-activity relationship of oxazolidinones . -

Mechanistic Studies

Investigations into the mechanism of action of this compound have revealed interactions with ribosomal RNA and proteins involved in bacterial translation processes. This research is crucial for understanding how the compound can be optimized for therapeutic use and how it might overcome bacterial resistance mechanisms .

作用機序

The mechanism of action of 4-Methyl-1,3-oxazolidin-2-one involves its role as a chiral auxiliary, where it facilitates the formation of stereoselective products by controlling the spatial arrangement of substituents during chemical reactions. In biological systems, derivatives of this compound, such as linezolid, inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby preventing the formation of peptide bonds .

類似化合物との比較

Structural and Functional Differences

The table below summarizes critical distinctions between 4-Methyl-1,3-oxazolidin-2-one and analogous compounds:

Impact of Substituents on Reactivity and Bioactivity

- Methyl Group (4-position): The methyl group in this compound enhances its rigidity and stereochemical utility compared to 3-Methyl-2-oxazolidinone. This substitution improves its efficacy as a chiral auxiliary and antibacterial agent .

- Halogenated Derivatives : Bromine or trifluoromethyl groups (e.g., in 4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one) introduce electrophilic sites, facilitating nucleophilic substitutions. These derivatives are pivotal in designing covalent inhibitors or radiolabeled probes .

- Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., bromophenyl) exhibit enhanced π-π stacking interactions, improving target binding in biological systems. In contrast, aliphatic substituents (e.g., dimethyl) prioritize steric effects over electronic interactions .

生物活性

4-Methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the oxazolidinone class, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is CHNO, and it has garnered attention due to its potential applications in medicinal chemistry.

The primary biological activity of this compound is attributed to its role as a protein synthesis inhibitor . It disrupts the bacterial protein synthesis pathway, leading to the inhibition of bacterial growth. This mechanism is similar to that of other oxazolidinones, such as linezolid, which have been extensively studied for their antibacterial properties.

Key Mechanisms:

- Target : Bacterial ribosomes.

- Mode of Action : Inhibition of protein synthesis by binding to the ribosomal RNA.

- Result : Cell death due to the inability to produce essential proteins.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that this compound can effectively inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.6 μg/mL |

| Escherichia coli | 12.5 μg/mL |

| Pseudomonas aeruginosa | Variable effectiveness based on structural modifications |

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects. The compound has shown promise in modulating specific molecular targets involved in cancer progression, particularly through its role as a phosphoinositide 3-kinase inhibitor.

Case Studies

-

Antibacterial Efficacy in Mouse Models :

A study evaluated a novel oxazolidinone compound similar to this compound in mouse models infected with Staphylococcus aureus. Results indicated comparable efficacy to linezolid, highlighting its potential as an effective treatment for bacterial infections . -

Structure-Uptake Relationship Studies :

Research focused on optimizing the structure of oxazolidinones revealed that minor modifications could enhance permeability and efflux susceptibility across bacterial membranes. This study identified several analogs with improved activity against resistant strains of E. coli and A. baumannii, suggesting that this compound could be further developed for enhanced efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。